6-Amino-3-(4-fluorophenyl)-4-(furan-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-AMINO-3-(4-FLUOROPHENYL)-4-(3-FURYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound that features a combination of fluorophenyl, furyl, and dihydropyranopyrazole moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-3-(4-FLUOROPHENYL)-4-(3-FURYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds.
Construction of the dihydropyrano ring: This step might involve cyclization reactions using appropriate aldehydes and active methylene compounds.
Introduction of the fluorophenyl and furyl groups: These groups can be introduced through substitution reactions using suitable halogenated precursors.
Addition of the cyanide group: This can be done using cyanation reactions, often involving reagents like potassium cyanide (KCN) or sodium cyanide (NaCN).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the amino or furyl groups.
Reduction: Reduction reactions might target the nitro or carbonyl functionalities if present.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
6-AMINO-3-(4-FLUOROPHENYL)-4-(3-FURYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE may have applications in:
Medicinal Chemistry: Potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: Used as a probe to study biological pathways or as a ligand in receptor binding studies.
Industrial Chemistry: Potential use as an intermediate in the synthesis of more complex molecules or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with such structures might interact with enzymes, receptors, or nucleic acids, modulating their activity. The presence of the fluorophenyl and furyl groups could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6-AMINO-3-(4-CHLOROPHENYL)-4-(3-FURYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
- 6-AMINO-3-(4-METHOXYPHENYL)-4-(3-FURYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Uniqueness
The unique combination of the fluorophenyl and furyl groups in 6-AMINO-3-(4-FLUOROPHENYL)-4-(3-FURYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE may confer distinct biological properties, such as enhanced lipophilicity or specific binding interactions, compared to its analogs.
Properties
Molecular Formula |
C17H11FN4O2 |
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Molecular Weight |
322.29 g/mol |
IUPAC Name |
6-amino-3-(4-fluorophenyl)-4-(furan-3-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C17H11FN4O2/c18-11-3-1-9(2-4-11)15-14-13(10-5-6-23-8-10)12(7-19)16(20)24-17(14)22-21-15/h1-6,8,13H,20H2,(H,21,22) |
InChI Key |
ATIGGBDPENIFQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C(C(=C(OC3=NN2)N)C#N)C4=COC=C4)F |
Origin of Product |
United States |
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